![molecular formula C13H12ClNO3S B1462534 4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide CAS No. 1096973-86-2](/img/structure/B1462534.png)
4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide
Overview
Description
“4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” is a chemical compound with the molecular formula C13H12ClNO3S . It is a type of sulfonamide, a group of compounds known for their various pharmacological activities .
Molecular Structure Analysis
The molecular structure of “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” is characterized by the presence of a benzene ring, a sulfonamide group (-SO2NH2), a methoxy group (-OCH3), and a chlorophenyl group (-C6H4Cl) .Chemical Reactions Analysis
While specific chemical reactions involving “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide” are not detailed in the literature, sulfonamides in general are known to participate in various chemical reactions. For instance, they can undergo substitution reactions .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “4-[(2-Chlorophenyl)methoxy]benzene-1-sulfonamide”, focusing on unique applications:
Antimicrobial Activity
Sulfonamides are known for their antibacterial properties, acting through the blockage of folic acid synthesis. This compound could potentially be used in developing new antibacterial agents .
Anticancer Properties
Some sulfonamide derivatives have shown anticancer activities. Research could explore this compound’s efficacy in cancer treatment .
Antidiabetic Applications
Given the hypoglycemic effects of some sulfonamides, this compound may have potential applications in managing diabetes .
Anti-inflammatory Uses
Sulfonamides can also act as anti-inflammatory agents. This compound could be investigated for its effectiveness in reducing inflammation .
Anticonvulsant Effects
The antiepileptic properties of sulfonamides suggest that this compound might be useful in treating seizure disorders .
Diuretic Effects
As sulfonamides can be used as diuretics, there’s potential for this compound to aid in conditions requiring increased diuresis .
Antihypertensive Potential
With known antihypertensive effects, this compound could be studied for its ability to manage high blood pressure .
Antidepressant Possibilities
Given the antidepressant activity observed in some sulfonamides, it would be interesting to research if this compound has similar effects .
Mechanism of Action
Target of Action
Sulfonamides, a class of compounds to which this molecule belongs, are known to inhibit the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital component for bacterial DNA synthesis .
Mode of Action
Sulfonamides, in general, are known to inhibit and replace paba in the enzyme dihydropteroate synthetase . This inhibition prevents the formation of dihydrofolate and tetrahydrofolate, thereby inhibiting bacterial DNA growth and cell division or replication .
Biochemical Pathways
As a sulfonamide, it is known to interfere with the folate synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthetase . This inhibition disrupts the production of essential components for bacterial DNA synthesis and cell division .
Result of Action
As a sulfonamide, it is known to inhibit bacterial dna growth and cell division or replication by interfering with the folate synthesis pathway .
Safety and Hazards
properties
IUPAC Name |
4-[(2-chlorophenyl)methoxy]benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO3S/c14-13-4-2-1-3-10(13)9-18-11-5-7-12(8-6-11)19(15,16)17/h1-8H,9H2,(H2,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QAPAKWSKBHXOBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)S(=O)(=O)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.